5-Methyl-4-hexen-3-one
Overview
Description
5-Methyl-4-hexen-3-one: is an organic compound with the molecular formula C7H12O . It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its unsaturated nature, featuring a double bond between the fourth and fifth carbon atoms, and a methyl group attached to the fifth carbon atom. The presence of both the carbonyl group and the double bond makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 5-Methyl-4-hexen-3-one involves the Grignard reaction. This process typically starts with the reaction of 3-buten-2-one with methylmagnesium bromide, followed by hydrolysis to yield the desired product.
Aldol Condensation: Another synthetic route involves the aldol condensation of acetone with 3-buten-2-one under basic conditions, followed by dehydration to form this compound.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, this compound can be produced via catalytic hydrogenation of 5-Methyl-4-hexyn-3-one using palladium on carbon as a catalyst. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-4-hexen-3-one can undergo oxidation reactions to form corresponding carboxylic acids or epoxides. Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: This compound can be reduced to 5-Methyl-4-hexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound allows for various substitution reactions, including halogenation and hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), m-chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr)
Major Products Formed:
Oxidation: 5-Methyl-4-hexenoic acid, 5-Methyl-4-hexen-3-ol
Reduction: 5-Methyl-4-hexanol
Substitution: 5-Methyl-4-chloro-3-hexanone, 5-Methyl-4-bromo-3-hexanone
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-Methyl-4-hexen-3-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving ketones and alkenes.
Medicine:
Drug Development: this compound serves as a precursor in the synthesis of potential drug candidates, particularly those targeting metabolic pathways involving ketones.
Industry:
Flavor and Fragrance: Due to its unique structure, this compound is used in the formulation of flavors and fragrances, providing a distinctive aroma profile.
Mechanism of Action
Mechanism:
Carbonyl Group Reactivity: The carbonyl group in 5-Methyl-4-hexen-3-one is highly reactive, making it susceptible to nucleophilic attack. This reactivity is central to its role in various chemical reactions.
Double Bond Reactivity: The double bond in the compound allows for addition reactions, where electrophiles can add across the double bond, leading to the formation of new products.
Molecular Targets and Pathways:
Enzyme Interaction: In biological systems, this compound can interact with enzymes that catalyze reactions involving ketones and alkenes, influencing metabolic pathways.
Comparison with Similar Compounds
4-Hexen-3-one: Similar to 5-Methyl-4-hexen-3-one but lacks the methyl group on the fifth carbon.
3-Hexen-2-one: Another ketone with a double bond, but the position of the carbonyl group and double bond differs.
5-Methyl-3-hexen-2-one: Similar structure but with the carbonyl group at a different position.
Uniqueness:
Structural Features: The presence of both a methyl group and a double bond in this compound provides unique reactivity compared to its analogs.
Reactivity: The specific positioning of the functional groups in this compound allows for distinct chemical behavior, making it valuable in various synthetic applications.
Properties
IUPAC Name |
5-methylhex-4-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZISGSGRPIJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292412 | |
Record name | 5-Methyl-4-hexen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13905-10-7 | |
Record name | 4-Hexen-3-one, 5-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-4-hexen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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